molecular formula C40H37N9O8 B10821877 PROTAC BRD4 Degrader-1 CAS No. 2133360-00-4

PROTAC BRD4 Degrader-1

Katalognummer B10821877
CAS-Nummer: 2133360-00-4
Molekulargewicht: 771.8 g/mol
InChI-Schlüssel: FXNACIMQXOPNJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PROTAC BRD4 Degrader-1 is a small molecule designed to target and degrade the bromodomain-containing protein 4 (BRD4). This compound is part of the PROteolysis TArgeting Chimera (PROTAC) technology, which utilizes the cell’s ubiquitin-proteasome system to selectively degrade target proteins. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression and are implicated in various cancers and inflammatory diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BRD4 Degrader-1 involves the conjugation of a ligand for BRD4 with a ligand for an E3 ubiquitin ligase, typically Cereblon. The synthetic route generally includes the following steps:

    Synthesis of BRD4 Ligand: This involves the preparation of a small molecule that specifically binds to the bromodomain of BRD4.

    Synthesis of Cereblon Ligand: This involves the preparation of a molecule that binds to the Cereblon E3 ligase.

    Linker Attachment: A chemical linker is used to connect the BRD4 ligand and the Cereblon ligand. The choice of linker can affect the efficacy and selectivity of the PROTAC molecule.

Industrial Production Methods: Industrial production of this compound would involve scaling up the synthetic route while ensuring high purity and yield. This typically requires optimization of reaction conditions, such as temperature, solvent, and reaction time, as well as purification techniques like chromatography .

Types of Reactions:

    Substitution Reactions: The synthesis of the ligands and the attachment of the linker often involve nucleophilic substitution reactions.

    Coupling Reactions: The final step of conjugating the BRD4 ligand with the Cereblon ligand via the linker often involves coupling reactions, such as amide bond formation.

Common Reagents and Conditions:

    Reagents: Common reagents include nucleophiles, electrophiles, coupling agents (e.g., EDC, DCC), and solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM).

    Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and may require specific temperatures and pH conditions.

Major Products: The major product of these reactions is the this compound molecule, which is characterized by its ability to bind both BRD4 and Cereblon, facilitating the degradation of BRD4 .

Wissenschaftliche Forschungsanwendungen

PROTAC BRD4 Degrader-1 has a wide range of applications in scientific research:

Wirkmechanismus

PROTAC BRD4 Degrader-1 exerts its effects by inducing the degradation of BRD4 through the ubiquitin-proteasome system. The mechanism involves:

Vergleich Mit ähnlichen Verbindungen

PROTAC BRD4 Degrader-1 can be compared with other PROTAC molecules targeting BET proteins:

    PROTAC BRD2/BRD4 Degrader-1: This compound targets both BRD2 and BRD4, offering broader BET protein degradation but with potential for off-target effects.

    ARV-825: Another PROTAC targeting BRD4, known for its high potency and selectivity.

    dBET1: A PROTAC that targets BRD4 and has been shown to effectively degrade BRD4 in various cancer cell lines.

The uniqueness of this compound lies in its specific design to target BRD4 with high selectivity and efficacy, making it a valuable tool for both research and therapeutic applications .

Eigenschaften

CAS-Nummer

2133360-00-4

Molekularformel

C40H37N9O8

Molekulargewicht

771.8 g/mol

IUPAC-Name

2-[2-[4-[[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methyl-2-oxo-4-phenyl-4H-quinazolin-3-yl]methyl]triazol-1-yl]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide

InChI

InChI=1S/C40H37N9O8/c1-22-34(23(2)57-44-22)25-12-13-30-28(18-25)36(24-8-5-4-6-9-24)48(40(55)46(30)3)20-26-19-47(45-43-26)16-17-56-21-33(51)41-29-11-7-10-27-35(29)39(54)49(38(27)53)31-14-15-32(50)42-37(31)52/h4-13,18-19,31,36H,14-17,20-21H2,1-3H3,(H,41,51)(H,42,50,52)

InChI-Schlüssel

FXNACIMQXOPNJG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=O)N(C3C4=CC=CC=C4)CC5=CN(N=N5)CCOCC(=O)NC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.